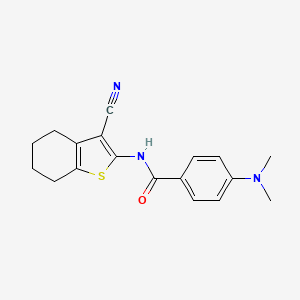

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring system and a dimethylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or dimethylamine (CH₃)₂NH.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mecanismo De Acción

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group, in particular, plays a crucial role in binding to receptors or enzymes, leading to downstream effects. The exact pathways and molecular targets can vary depending on the application and the biological system .

Comparación Con Compuestos Similares

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-cyano-6-thiophen-2-yl-2-pyridinyl)thioacetamide

Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide stands out due to its specific structural features, particularly the presence of the dimethylamino group, which imparts unique chemical and biological properties compared to its analogs.

Actividad Biológica

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H19N3OS, with a molecular weight of approximately 305.4 g/mol. It features a benzothiophene core substituted with a cyano group and a dimethylamino benzamide moiety.

Inhibition of JNK Kinases

Research indicates that this compound acts as a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The reported pIC50 values for these targets are 6.5 and 6.7 respectively, indicating strong binding affinity to the ATP-binding site of these kinases . JNKs are involved in various cellular processes, including apoptosis and stress response, making them significant targets for cancer therapy.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. Its activity was assessed through growth inhibition assays, revealing promising results:

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 0.49 | Induction of apoptosis via JNK inhibition |

| LNCaP (prostate) | 11 | Selective cytotoxicity towards cancer cells |

| HL60 (leukemia) | 2.58 | Disruption of cell cycle progression |

These findings suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, potentially leading to fewer side effects in therapeutic applications .

The primary mechanism by which this compound exerts its effects appears to be through the inhibition of JNK signaling pathways. This inhibition can lead to:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Cycle Arrest : Prevention of cancer cells from progressing through the cell cycle.

- Reduced Metastasis : By inhibiting pathways that promote cell migration and invasion.

Study 1: Selective Inhibition in Cancer Models

A study conducted by Angell et al. demonstrated that the compound effectively inhibited JNK2 and JNK3 in vitro and showed significant anticancer activity in various human cancer cell lines. The results indicated that the compound could serve as a lead for developing targeted cancer therapies .

Study 2: Safety Profile Assessment

In another investigation focused on the safety profile of this compound, researchers found that it did not adversely affect normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects during treatment.

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-21(2)13-9-7-12(8-10-13)17(22)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,3-6H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRMLBYFTGLMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.